(1R,2R)-2-Aminocyclohexanecarboxylic Acid

Asymmetric Synthesis Solid-Phase Peptide Synthesis Macrocycle Formation

Researchers requiring enantiomerically pure (1R,2R)-configured β-amino acid building blocks often face supply inconsistency with racemic or misconfigured isomers that compromise stereochemical outcomes. This compound directly addresses that need with defined (1R,2R) stereochemistry essential for reproducible asymmetric synthesis and conformational control in peptide design. • Enables single-diastereomer peptide synthesis-eliminates labor-intensive separation of diastereomeric mixtures when racemic alternatives are used. • Rigid cyclohexane scaffold enforces ~3 Å parallel π-stacking geometry critical for NK-1 receptor antagonist pharmacophore orientation. • Validated in solid-phase macrocyclization to construct [6+8+5] fused-ring systems with configuration-dependent selectivity. • Supplied as 98% purity (GC/T), white crystalline powder; ambient shipping; research-use only.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 5691-19-0
Cat. No. B1224546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Aminocyclohexanecarboxylic Acid
CAS5691-19-0
Synonyms2-aminocyclohexanecarboxylic acid
2-aminocyclohexanecarboxylic acid, (cis)-isomer
2-aminocyclohexanecarboxylic acid, (cis-(+-))-isomer
2-aminocyclohexanecarboxylic acid, (trans-(+-))-isomer
2-NCHCA
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1
InChIKeyUSQHEVWOPJDAAX-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (1R,2R)-2-Aminocyclohexanecarboxylic Acid


(1R,2R)-2-Aminocyclohexanecarboxylic acid (CAS: 5691-19-0), also known as trans-2-amino-1-cyclohexanecarboxylic acid, is a chiral β-amino acid featuring a rigid cyclohexane ring with precisely defined (1R,2R) stereochemistry . This structural rigidity and chiral purity make it a preferred building block for introducing conformational constraints into peptides and peptidomimetics, as well as a valuable chiral auxiliary in asymmetric synthesis . Its unique three-dimensional architecture facilitates the design of molecules with enhanced metabolic stability and target specificity, distinguishing it from more flexible amino acid analogs [1].

Generic Substitution Pitfalls for (1R,2R)-2-Aminocyclohexanecarboxylic Acid


Substituting (1R,2R)-2-aminocyclohexanecarboxylic acid with other 2-aminocyclohexanecarboxylic acid stereoisomers (e.g., the (1S,2S)-enantiomer) or racemic mixtures is not feasible in applications demanding chiral integrity and conformational control. The stereochemistry at the C1 and C2 positions directly dictates the three-dimensional orientation of the molecule and its resulting biological or chemical function. For instance, the (1R,2R)- and (1S,2S)-enantiomers have been shown to exhibit configuration-dependent outcomes in cyclization reactions, leading to different diastereomeric products [1][2]. Furthermore, using a racemic mixture in peptide synthesis can lead to a mixture of diastereomers that are difficult to separate and may possess distinct and undesirable pharmacological profiles [1][3]. Therefore, procurement of the specific, enantiomerically pure (1R,2R)-isomer is essential for reproducible and successful outcomes in advanced research and development.

Comparative Evidence for (1R,2R)-2-Aminocyclohexanecarboxylic Acid


Enantioselective Cyclization Outcome

In a configuration-dependent cyclization reaction, the (1R,2R)-isomer of 2-aminocyclohexanecarboxylic acid was predominantly incorporated into the desired [6+8+5] fused ring system when the precursor was synthesized with L-Serine. In contrast, the model compound prepared with D-Serine predominantly cyclized with the (1S,2S)-enantiomer [1]. This demonstrates that the specific stereochemistry of the (1R,2R)-isomer is not interchangeable and directly influences the outcome of stereoselective synthetic pathways.

Asymmetric Synthesis Solid-Phase Peptide Synthesis Macrocycle Formation

NK-1 Tachykinin Receptor Antagonist Template

2-Aminocyclohexane carboxylic acid analogues, particularly the (1R,2R)-stereoisomer, were identified as superior templates for the design of novel NK-1 tachykinin receptor antagonists compared to other cycloalkyl amino acids [1]. This template effectively orients key aromatic pharmacophores (indolyl and naphthyl groups) at an optimal ~3 Å parallel-facing distance, a feature confirmed by molecular modeling, UV absorption, and steady-state fluorescence measurements [1].

Medicinal Chemistry Receptor Antagonists Peptidomimetics

Certified Purity and Batch Consistency

Reputable vendors offer (1R,2R)-2-aminocyclohexanecarboxylic acid with a certified purity of ≥97.5% (by HClO4 titration) and ensure conformance of the infrared spectrum . Additionally, vendors like Bidepharm provide batch-specific quality analysis reports including NMR, HPLC, and GC . This level of analytical rigor is often absent from generic or non-specialized chemical suppliers.

Analytical Chemistry Quality Control Procurement

Thermal Stability Profile

The compound exhibits a defined and consistent melting point range of 274–278 °C . This high thermal stability facilitates routine handling and storage under ambient conditions , differentiating it from less stable amino acid derivatives that may require cold-chain logistics.

Material Science Safety Logistics

Applications of (1R,2R)-2-Aminocyclohexanecarboxylic Acid


Synthesis of Constrained Macrocycles

This compound is the preferred substrate for the solid-phase synthesis of complex, chiral macrocycles via stereoselective cyclization reactions. Its (1R,2R)-stereochemistry dictates the formation of specific diastereomers, as demonstrated in the construction of [6+8+5] fused ring systems [1]. This application is critical in medicinal chemistry for creating libraries of structurally diverse, three-dimensional scaffolds for drug discovery.

Peptidomimetic NK-1 Antagonist Scaffold

The rigid cyclohexane framework of (1R,2R)-2-aminocyclohexanecarboxylic acid serves as an optimal template to correctly orient aromatic pharmacophores for NK-1 receptor antagonism. The template facilitates the parallel π-stacking of indolyl and naphthyl groups at a ~3 Å distance, a feature directly linked to enhanced binding affinity [2]. This scenario is directly applicable to the development of novel therapeutics targeting the Substance P/NK-1 pathway, which is implicated in pain, inflammation, and depression.

High-Fidelity Peptide Synthesis

When incorporated into peptide chains, especially in solid-phase peptide synthesis, the use of pure (1R,2R)-2-aminocyclohexanecarboxylic acid ensures the production of a single, desired diastereomer, avoiding the complex and low-yielding separations required when racemic or incorrect isomers are used [1]. This is essential for generating homogeneous peptide therapeutics or probes for biological studies where stereochemical purity directly correlates with activity.

Chiral Auxiliary for Asymmetric Transformations

As a readily available, enantiomerically pure compound with a rigid backbone, it is widely employed as a chiral auxiliary to induce stereoselectivity in a variety of chemical transformations. Its two points of attachment (amine and carboxylic acid) allow for temporary covalent linkage to a prochiral substrate, facilitating reactions that produce new stereocenters with high enantiomeric excess .

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